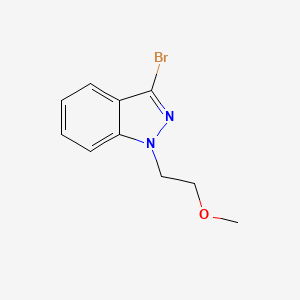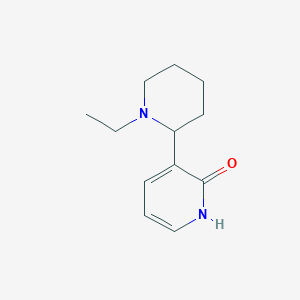
3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Etilpiperidin-2-il)piridin-2(1H)-ona es un compuesto químico que pertenece a la clase de las piridinonas. Este compuesto se caracteriza por la presencia de un anillo de piridinona fusionado con una porción de etilpiperidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(1-Etilpiperidin-2-il)piridin-2(1H)-ona típicamente implica la reacción de 2-piridona con 1-etilpiperidina bajo condiciones específicas. La reacción a menudo está catalizada por una base como el hidruro de sodio o el carbonato de potasio, y el solvente utilizado puede variar desde la dimetilformamida (DMF) hasta el tetrahidrofurano (THF). La temperatura de reacción generalmente se mantiene entre 60-80 °C para garantizar un rendimiento óptimo.
Métodos de Producción Industrial
A escala industrial, la producción de 3-(1-Etilpiperidin-2-il)piridin-2(1H)-ona puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad. El uso de sistemas automatizados permite un control preciso sobre los parámetros de reacción, lo que lleva a una calidad de producto consistente. Además, se emplean técnicas de recuperación y reciclaje de solventes para minimizar los residuos y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1-Etilpiperidin-2-il)piridin-2(1H)-ona se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para producir formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridinona, donde los derivados halogenados se pueden sintetizar utilizando agentes halogenantes como la N-bromosuccinimida (NBS).
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono (Pd/C).
Sustitución: N-bromosuccinimida (NBS) en un solvente orgánico como el cloroformo.
Productos Principales Formados
Oxidación: Derivados de piridinona oxidados.
Reducción: Derivados de piridinona reducidos.
Sustitución: Derivados de piridinona halogenados.
Aplicaciones Científicas De Investigación
3-(1-Etilpiperidin-2-il)piridin-2(1H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Etilpiperidin-2-il)piridin-2(1H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías de la enfermedad, ejerciendo así efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(1-Metilpiperidin-2-il)piridin-2(1H)-ona
- 3-(1-Propilpiperidin-2-il)piridin-2(1H)-ona
- 3-(1-Butilpiperidin-2-il)piridin-2(1H)-ona
Singularidad
3-(1-Etilpiperidin-2-il)piridin-2(1H)-ona es único debido a su sustitución de etilo específica en el anillo de piperidina, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede conferir propiedades distintas en comparación con sus análogos metilo, propilo y butilo, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones específicas.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(1-ethylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-2-14-9-4-3-7-11(14)10-6-5-8-13-12(10)15/h5-6,8,11H,2-4,7,9H2,1H3,(H,13,15) |
Clave InChI |
VGGLQOOUGCRAMY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1C2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


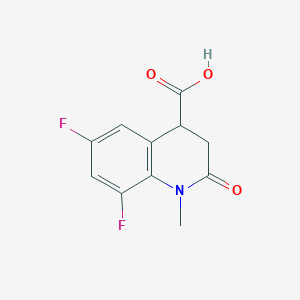

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)


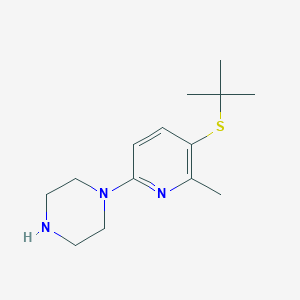

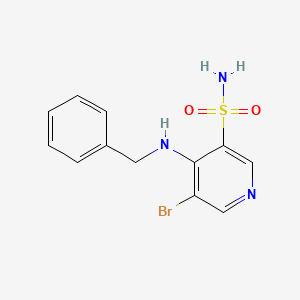
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)

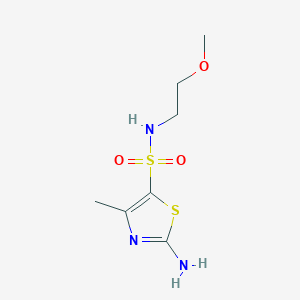

![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
